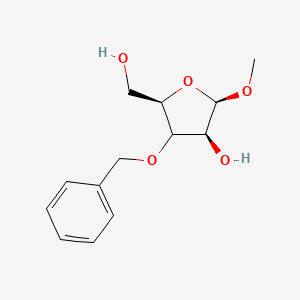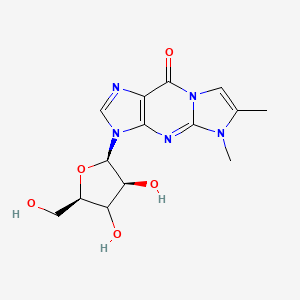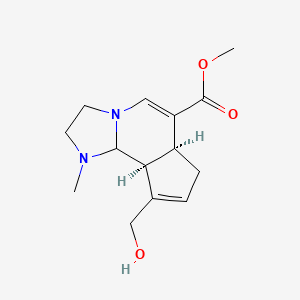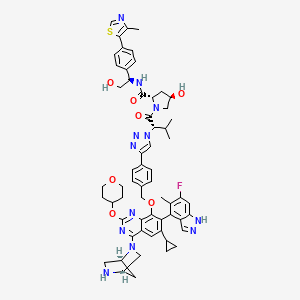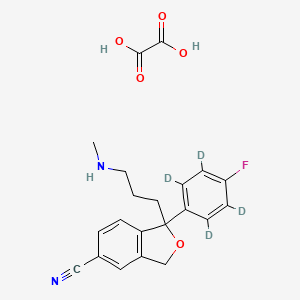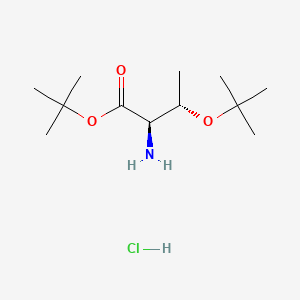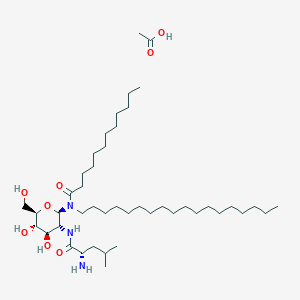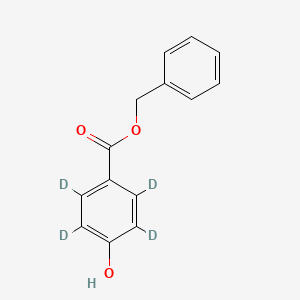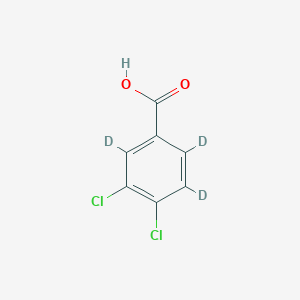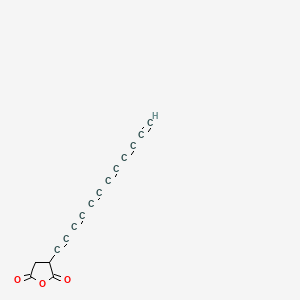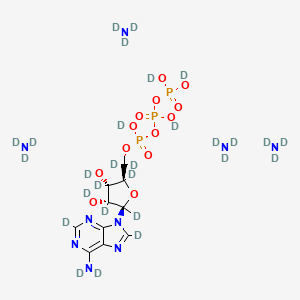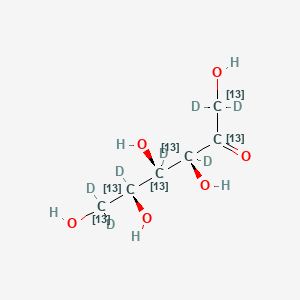
D-Fructose-13C6,d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-13C6,d7 is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Fructose-13C6,d7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the D-Fructose molecule. The specific synthetic routes and reaction conditions for this process are proprietary and often involve complex chemical reactions to ensure the precise placement of these isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and isotopic labeling efficiency, which are critical for its applications in research .
Análisis De Reacciones Químicas
Types of Reactions
D-Fructose-13C6,d7 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Fructose-1,6-bisphosphate.
Reduction: Formation of sugar alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of D-Fructose, such as D-Fructose-1,6-bisphosphate and sugar alcohols, which are useful in different biochemical pathways .
Aplicaciones Científicas De Investigación
D-Fructose-13C6,d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of fructose in living organisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the production of labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism by which D-Fructose-13C6,d7 exerts its effects involves its incorporation into metabolic pathways as a labeled substrate. The carbon-13 and deuterium labels allow researchers to track the compound’s movement and transformation within these pathways, providing valuable insights into metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
D-Fructose-13C6: Labeled with carbon-13 but not deuterium.
D-Fructose-d7: Labeled with deuterium but not carbon-13.
D-Glucose-13C6,d7: Similar labeling but with glucose instead of fructose
Uniqueness
D-Fructose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly useful for detailed metabolic studies. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1,5+1D,6+1D |
Clave InChI |
BJHIKXHVCXFQLS-ANDRLTSPSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)[13C]([2H])([2H])O)([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


